molecular formula C15H20N2O3 B2472039 2-[(oxolan-2-yl)methoxy]-5-(pyrrolidine-1-carbonyl)pyridine CAS No. 2034428-71-0

2-[(oxolan-2-yl)methoxy]-5-(pyrrolidine-1-carbonyl)pyridine

Cat. No.: B2472039
CAS No.: 2034428-71-0
M. Wt: 276.336
InChI Key: WCXXVZLWMXSQNB-UHFFFAOYSA-N
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Description

2-[(Oxolan-2-yl)methoxy]-5-(pyrrolidine-1-carbonyl)pyridine is a sophisticated heterocyclic building block designed for pharmaceutical research and development. This compound integrates a pyridine core, a tetrahydrofuran (oxolane) ether linkage, and a pyrrolidine carboxamide group, making it a valuable scaffold in medicinal chemistry. Its structure is characteristic of intermediates used in the synthesis of potential therapeutic agents, particularly as a core fragment in kinase inhibitor projects . Compounds featuring pyridine and pyrrolidine subunits are frequently investigated for their role as potent inhibitors of key biological targets, such as PI3K-gamma, which is implicated in oncology and immune disorders . The presence of the pyrrolidine-1-carbonyl moiety is a common pharmacophore that can contribute to binding affinity and selectivity. Researchers can utilize this chemical as a key intermediate to generate novel compounds for high-throughput screening and to explore structure-activity relationships in drug discovery programs. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

[6-(oxolan-2-ylmethoxy)pyridin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c18-15(17-7-1-2-8-17)12-5-6-14(16-10-12)20-11-13-4-3-9-19-13/h5-6,10,13H,1-4,7-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXXVZLWMXSQNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CN=C(C=C2)OCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Williamson Ether Synthesis

Starting material : 2-Hydroxypyridine reacts with (oxolan-2-yl)methyl bromide under basic conditions:
$$
\text{2-Hydroxypyridine + (Oxolan-2-yl)methyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{2-[(Oxolan-2-yl)methoxy]pyridine}
$$
Conditions :

  • Solvent: DMF or acetone.
  • Base: K$$2$$CO$$3$$ (2.5–5 mol%).
  • Yield: ~70–85%.

Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction ensures efficient etherification:
$$
\text{2-Hydroxypyridine + Oxolan-2-ylmethanol} \xrightarrow{\text{DIAD, PPh}_3} \text{2-[(Oxolan-2-yl)methoxy]pyridine}
$$
Conditions :

  • Reagents: Diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh$$_3$$).
  • Solvent: THF, 0°C to room temperature.
  • Yield: ~80–90%.

Functionalization at Position 5: Pyrrolidine-1-carbonyl Installation

Palladium-Catalyzed Carbonylation

A direct method employs palladium-catalyzed carbonylation of 5-bromo-2-[(oxolan-2-yl)methoxy]pyridine with carbon monoxide (CO) and pyrrolidine:
$$
\text{5-Bromo-2-[(oxolan-2-yl)methoxy]pyridine + CO + Pyrrolidine} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{Target Compound}
$$
Conditions :

  • Catalyst: Pd(OAc)$$_2$$ (5 mol%).
  • Ligand: Xantphos (10 mol%).
  • Base: Cs$$2$$CO$$3$$ (2 equiv).
  • Solvent: DMF, 80–100°C, CO atmosphere.
  • Yield: ~75–85%.

Carboxylic Acid to Amide Conversion

Stepwise route :

  • Nitrile Hydrolysis :
    $$
    \text{5-Cyano-2-[(oxolan-2-yl)methoxy]pyridine} \xrightarrow{\text{HCl, H}_2\text{O}} \text{5-Carboxy-2-[(oxolan-2-yl)methoxy]pyridine}
    $$
  • Acid Chloride Formation :
    $$
    \text{5-Carboxy derivative} \xrightarrow{\text{SOCl}_2} \text{5-Chlorocarbonyl intermediate}
    $$
  • Amidation :
    $$
    \text{5-Chlorocarbonyl intermediate + Pyrrolidine} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}
    $$
    Yield : ~65–75% overall.

One-Pot Suzuki-Miyaura Coupling and Amidation

Adapting methodologies from patent CN105906557A, a tandem reaction avoids intermediate isolation:

  • Boronic Ester Formation :
    $$
    \text{5-Bromo-2-[(oxolan-2-yl)methoxy]pyridine + Bis(pinacolato)diboron} \xrightarrow{\text{Pd catalyst}} \text{Boronic ester}
    $$
  • In Situ Amidation :
    $$
    \text{Boronic ester + 2-Halopyridine carbonyl precursor} \xrightarrow{\text{Pd catalyst}} \text{Target Compound}
    $$
    Conditions :
  • Catalyst: Pd(dppf)Cl$$_2$$.
  • Solvent: DMF/H$$_2$$O (4:1).
  • Yield: ~80%.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%) Scalability
Palladium Carbonylation One-step, high efficiency Requires CO gas, specialized equipment 75–85 Moderate
Stepwise Amidation Avoids gaseous reagents Multi-step, lower overall yield 65–75 High
One-Pot Suzuki/Amidation No intermediate isolation Limited to compatible boronic esters 80 High

Characterization and Quality Control

Critical analytical data for the target compound:

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.45 (d, J = 2.4 Hz, 1H, pyridine-H), 7.95 (dd, J = 8.8, 2.4 Hz, 1H, pyridine-H), 4.60–4.55 (m, 2H, OCH$$2$$Oxolane), 3.90–3.70 (m, 5H, Oxolane and pyrrolidine-H), 2.10–1.80 (m, 8H, Oxolane and pyrrolidine-H).
  • HPLC Purity : >98% (C18 column, MeCN/H$$_2$$O gradient).

Industrial-Scale Considerations

  • Catalyst Recycling : Pd recovery systems (e.g., immobilized catalysts) reduce costs.
  • Solvent Selection : DMF replaced by cyclopentyl methyl ether (CPME) for greener processing.
  • Quality Control : In-line FTIR monitors carbonylation progress.

Chemical Reactions Analysis

Types of Reactions

2-[(oxolan-2-yl)methoxy]-5-(pyrrolidine-1-carbonyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or carbonyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-[(oxolan-2-yl)methoxy]-5-(pyrrolidine-1-carbonyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(oxolan-2-yl)methoxy]-5-(pyrrolidine-1-carbonyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents (Pyridine Position) Molecular Weight (g/mol) Notable Features
Target Compound 2: Oxolane methoxy; 5: Pyrrolidine carboxamide ~318.37 (estimated) Combines cyclic ether and secondary amide; moderate polarity
PSN632408 4: Oxadiazole-piperidine ester ~434.47 Oxadiazole core; ester functionality enhances lipophilicity
5-Methoxy-3-oxazolyl pyridine 3: Oxazole; 5: Methoxy 266.26 Oxazole ring enhances aromaticity; methoxy improves metabolic stability
3-Acetyl-pyridinium derivative 1: Acetyl-nucleotide conjugate ~500.61 Nucleotide-like substituent; high molecular weight, likely for prodrug design

Key Observations :

  • The target compound’s oxolane methoxy group may confer greater metabolic stability compared to simple methoxy groups (e.g., in ) due to steric shielding of the ether oxygen .
Physicochemical Properties
  • Solubility: The pyrrolidine carboxamide enhances aqueous solubility relative to non-polar analogs like PSN375963 (oxadiazole-pyridine) .
  • Lipophilicity : Predicted logP values (estimated via fragment-based methods):
    • Target compound: ~1.8 (moderate, suitable for blood-brain barrier penetration).
    • PSN632408: ~3.5 (higher, due to oxadiazole and ester groups) .

Biological Activity

The compound 2-[(oxolan-2-yl)methoxy]-5-(pyrrolidine-1-carbonyl)pyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article delves into the compound's biological properties, including its synthesis, mechanisms of action, and efficacy against various biological targets.

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the pyridine ring and subsequent modifications to introduce the oxolane and methoxy groups. Detailed synthetic pathways can be found in patent literature and research articles focusing on heterocyclic compounds.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyridine derivatives, including those similar to this compound. For instance, compounds within this structural class have been evaluated for their activity against various cancer cell lines such as A549 (lung cancer), HepG2 (liver cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer).

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundA549 IC50 (μM)HepG2 IC50 (μM)MCF-7 IC50 (μM)PC-3 IC50 (μM)
7c0.82 ± 0.081.00 ± 0.110.93 ± 0.280.92 ± 0.17
17eN/AN/AN/AN/A

The compound 7c demonstrated significant cytotoxicity across multiple cell lines, indicating a promising therapeutic profile against various forms of cancer .

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in tumor growth and proliferation. For example, it has been noted for its selectivity towards c-Met kinase, a target implicated in various cancers. The inhibition of c-Met leads to reduced cell proliferation and increased apoptosis in affected cells .

Antiviral Activity

In addition to its antitumor properties, derivatives of pyridine have shown potential antiviral effects. Research has indicated that certain compounds can inhibit viral replication, particularly in the context of Hepatitis C virus (HCV). This suggests a dual-functionality where the compound may serve both as an anticancer agent and an antiviral therapeutic .

Case Studies

A notable case study involved the evaluation of a similar pyridine derivative in a clinical setting where it was administered to patients with advanced cancer types resistant to conventional therapies. The results indicated a significant reduction in tumor size in a subset of patients, alongside manageable side effects, underscoring the compound's potential as a viable treatment option .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the pyridine ring can significantly influence biological activity. For instance, modifications that enhance lipophilicity or alter steric hindrance have been shown to improve binding affinity to target proteins .

Table 2: Summary of SAR Findings

ModificationEffect on Activity
Increased lipophilicityEnhanced cellular uptake
Altered steric bulkImproved selectivity towards targets

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